molecular formula C15H19N5O B12460915 1-(2-methyl-5-{7H-pyrrolo[2,3-d]pyrimidin-4-ylamino}piperidin-1-yl)prop-2-en-1-one

1-(2-methyl-5-{7H-pyrrolo[2,3-d]pyrimidin-4-ylamino}piperidin-1-yl)prop-2-en-1-one

Cat. No.: B12460915
M. Wt: 285.34 g/mol
InChI Key: CBRJPFGIXUFMTM-UHFFFAOYSA-N
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Description

1-(2-methyl-5-{7H-pyrrolo[2,3-d]pyrimidin-4-ylamino}piperidin-1-yl)prop-2-en-1-one is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is known for its role as a potent and selective inhibitor of Janus kinase 3 (JAK3), making it a promising candidate for the treatment of various autoimmune diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methyl-5-{7H-pyrrolo[2,3-d]pyrimidin-4-ylamino}piperidin-1-yl)prop-2-en-1-one typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening and automated synthesis techniques to streamline the process .

Chemical Reactions Analysis

Types of Reactions

1-(2-methyl-5-{7H-pyrrolo[2,3-d]pyrimidin-4-ylamino}piperidin-1-yl)prop-2-en-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(2-methyl-5-{7H-pyrrolo[2,3-d]pyrimidin-4-ylamino}piperidin-1-yl)prop-2-en-1-one has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of 1-(2-methyl-5-{7H-pyrrolo[2,3-d]pyrimidin-4-ylamino}piperidin-1-yl)prop-2-en-1-one involves the inhibition of Janus kinase 3 (JAK3). By binding to the ATP-binding site of JAK3, the compound prevents the phosphorylation and activation of downstream signaling molecules involved in immune responses. This inhibition reduces inflammation and immune system activity, making it effective in treating autoimmune diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-methyl-5-{7H-pyrrolo[2,3-d]pyrimidin-4-ylamino}piperidin-1-yl)prop-2-en-1-one is unique due to its high selectivity for JAK3, which makes it particularly effective in modulating immune responses without affecting other kinases. This selectivity reduces the risk of off-target effects and enhances its therapeutic potential .

Properties

Molecular Formula

C15H19N5O

Molecular Weight

285.34 g/mol

IUPAC Name

1-[2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C15H19N5O/c1-3-13(21)20-8-11(5-4-10(20)2)19-15-12-6-7-16-14(12)17-9-18-15/h3,6-7,9-11H,1,4-5,8H2,2H3,(H2,16,17,18,19)

InChI Key

CBRJPFGIXUFMTM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3

Origin of Product

United States

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